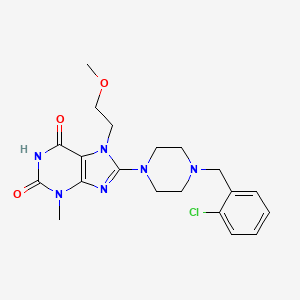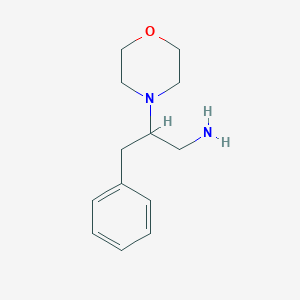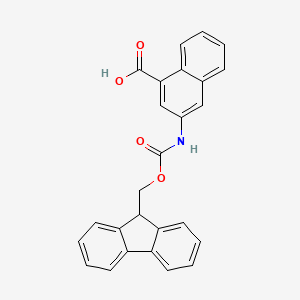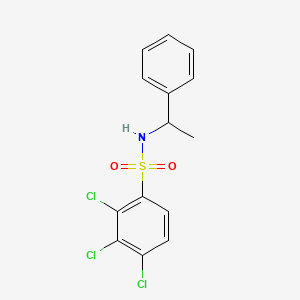
(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(4-nitrophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(4-nitrophenyl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
科学的研究の応用
Synthesis and Structural Analysis
The compound has been involved in synthetic pathways aiming to explore heterocyclic chemistries and their applications. For instance, it's related to the synthesis of morpholinylpyrrolyl tetrahydrothieno[2,3-c] isoquinoline derivatives, demonstrating its utility in creating diverse heterocyclic structures for potential biological activities (R. Zaki, A. El-Dean, S. M. Radwan, 2014). Similarly, structural exploration and Hirshfeld surface analysis of related compounds have provided insight into their antiproliferative activities and solid-state intermolecular interactions, highlighting the significance of structural characterization in understanding biological efficacy (S. Benaka Prasad, C. Anandakumar, A. Raghu, K. Raghava Reddy, M. Deepa Urs, S. Naveen, 2018).
Antimicrobial and Antifungal Applications
Research has been directed towards evaluating the antimicrobial and antifungal potentials of compounds with morpholino and piperazino moieties. For example, a study on the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives, including morpholine or piperazine components, indicated good to moderate activities against various microorganisms, suggesting the potential of such compounds in antimicrobial therapy (H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, N. Demirbas, 2007). This is further supported by studies on pyridazinone derivatives as novel glucan synthase inhibitors, indicating their potential in treating fungal infections (Gang Zhou, P. Ting, R. Aslanian, Jianhua Cao, David W. Kim, R. Kuang, Joe F. Lee, J. Schwerdt, Heping Wu, R. J. Herr, Andrew J. Zych, Jinhai Yang, Sang Q. Lam, Samuel B. Wainhaus, T. Black, P. McNicholas, Yiming Xu, S. Walker, 2011).
Bioactive Heterocycle Development
The development of novel bioactive heterocycles featuring morpholino and piperazino units is a notable application area. One study detailed the synthesis, structural exploration, and Hirshfeld surface analysis of a morpholino methanone compound, evaluated for antiproliferative activity. This work underscores the importance of heterocyclic compounds in drug discovery and development, particularly in exploring new therapeutic agents (S. Benaka Prasad, C. Anandakumar, A. Raghu, K. Raghava Reddy, M. Deepa Urs, S. Naveen, 2018).
Inhibitors for Enzyme Targeting
Compounds structurally related to (4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(4-nitrophenyl)methanone have been investigated as enzyme inhibitors. Morpholylureas, for instance, represent a new class of inhibitors for the type 5 17-β-hydroxysteroid dehydrogenase (AKR1C3), an enzyme of interest in developing drugs for leukemia and hormone-related cancers. These studies suggest the therapeutic potential of such compounds in targeting specific enzymes for cancer treatment (J. Flanagan, G. Atwell, D. Heinrich, D. G. Brooke, Shevan Silva, L. Rigoreau, E. Trivier, A. Turnbull, T. Raynham, S. Jamieson, W. Denny, 2014).
特性
IUPAC Name |
[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]-(4-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O4/c26-19(15-1-3-16(4-2-15)25(27)28)24-9-7-22(8-10-24)17-5-6-18(21-20-17)23-11-13-29-14-12-23/h1-6H,7-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAGJRXWIYCQIMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2647054.png)
![Ethyl 2-[(2-chlorobenzyl)thio]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2647056.png)


![2-oxo-N-[2-(phenylcarbonyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B2647060.png)

![6-Fluoro-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2647064.png)
![4-(trifluoromethoxy)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2647067.png)
![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 5-bromofuran-2-carboxylate](/img/structure/B2647069.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2647073.png)